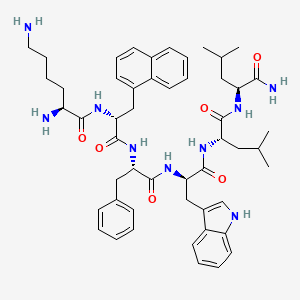

K-(D-1-Nal)-FwLL-NH2

Description

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMQVOQOKBIHPA-MHRDGXECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H67N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ghrelin Receptor Binding Affinity of K-(D-1-Nal)-FwLL-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the peptide K-(D-1-Nal)-FwLL-NH2 with the ghrelin receptor (GHSR1a). This document details its binding affinity, the experimental protocols used for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

This compound is recognized as a high-affinity and potent inverse agonist of the ghrelin receptor.[1] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. The binding affinity of this peptide has been quantified using competitive binding assays, yielding the following inhibition constant (Ki) values:

| Cell Line | Ki (nM) |

| COS-7 | 4.9 |

| HEK293T | 31 |

Table 1: Binding Affinity of this compound for the Ghrelin Receptor.[1]

The Ki value represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Ghrelin Receptor Binding Assay

The determination of the binding affinity of this compound for the ghrelin receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on established protocols.

Materials and Reagents

-

Membrane Preparation: Membranes from cells stably expressing the human ghrelin receptor (GHSR1a), such as COS-7 or HEK293 cells.

-

Radioligand: [125I]-Ghrelin (human).

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: Unlabeled ghrelin (human).

-

Assay Buffer: 25 mM Hepes (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

GF/C filters: Presoaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Microplate harvester and scintillation counter.

Experimental Procedure

-

Membrane Preparation:

-

Culture cells expressing GHSR1a to near confluence.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with a suitable buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate with a total volume of 200 µL per well.

-

Add 25 µL of decreasing concentrations of the competitor ligand, this compound, to the appropriate wells.

-

For determining non-specific binding, add 25 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM).

-

For determining total binding, add 25 µL of assay buffer.

-

Add 25 µL of the radioligand ([125I]-Ghrelin) at a concentration close to its Kd value.

-

Add 150 µL of the diluted membrane preparation to each well.

-

Incubate the plate for 60 minutes at 27°C with gentle agitation to reach binding equilibrium.[2]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor ligand.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflow

Ghrelin Receptor (GHSR1a) Signaling Pathways

The ghrelin receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins.[3] However, it can also couple to other G proteins such as Gαi/o and Gα12/13, and signal through β-arrestin pathways.[4]

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for understanding how the binding affinity of a test compound is determined.

Synthesis of this compound

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

-

Resin Selection: A suitable resin, such as a Rink amide resin, would be used to generate the C-terminal amide upon cleavage.

-

Amino Acid Protection: The α-amino group of each amino acid is protected with a temporary protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of reactive amino acids (like the ε-amino group of Lysine and the indole nitrogen of Tryptophan) are protected with more stable, acid-labile protecting groups (e.g., Boc for Lysine and Tryptophan).

-

Synthesis Cycle:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a weak base, such as piperidine in DMF.

-

Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

This cycle is repeated for each amino acid in the sequence: Leucine, Leucine, D-Tryptophan, Phenylalanine, D-1-Naphthylalanine, and Lysine.

-

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

This guide provides a foundational understanding of the binding characteristics of this compound and the methodologies used to study them. For further in-depth research, consulting the primary literature is recommended.

References

- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to K-(D-1-Nal)-FwLL-NH2: A Ghrelin Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-(D-1-Nal)-FwLL-NH2 is a potent and high-affinity synthetic peptide that acts as an inverse agonist at the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, playing a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion. As an inverse agonist, this compound not only blocks the action of the endogenous ligand ghrelin but also reduces the basal, ligand-independent signaling of the receptor. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, including its effects on various signaling pathways, detailed experimental protocols for its characterization, and a summary of its known in vivo effects.

Introduction

The ghrelin receptor (GHS-R1a) is a key player in the regulation of metabolic processes. Its endogenous ligand, ghrelin, is a potent orexigenic hormone. A unique feature of the GHS-R1a is its high constitutive activity, meaning it signals even in the absence of ghrelin. This basal signaling is thought to contribute to the maintenance of metabolic homeostasis.

Inverse agonists of the ghrelin receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like obesity and metabolic syndrome. By attenuating the constitutive activity of the receptor, these compounds can reduce appetite and influence energy balance. This compound is a hexapeptide with specific amino acid modifications that confer its high affinity and inverse agonist properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₁H₆₇N₉O₆ |

| Molecular Weight | 902.13 g/mol |

| CAS Number | 1394288-22-2 |

| Sequence | Lys-(D-1-Nal)-Phe-(D-Trp)-Leu-Leu-NH₂ |

| Solubility | Soluble to 2 mg/ml in water |

| Storage | Store at -20°C |

Pharmacological Data

This compound exhibits high affinity for the ghrelin receptor and demonstrates potent inverse agonist activity, particularly on the Gq signaling pathway.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | COS-7 | 4.9 nM | |

| HEK293T | 31 nM | ||

| Inverse Agonist Potency (EC50) | Ghrelin Receptor | 3.4 nM | [1][2] |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways downstream of the ghrelin receptor.

Gq/11 and G13 Signaling

The primary and most well-characterized signaling pathway of the ghrelin receptor is through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and release of intracellular calcium. This compound effectively blocks this constitutive Gq-mediated signaling.[3][4][5][6] The ghrelin receptor also couples to G13, and this compound has been reported to block this pathway as well.[3][4][5][6]

Figure 1: Inhibition of Gq/11 and G13 signaling by this compound.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, GPCRs can signal through β-arrestins. The ghrelin receptor has been shown to constitutively recruit β-arrestin2. This compound also acts as an inverse agonist for this pathway, reducing the basal level of β-arrestin2 recruitment.

Figure 2: Inverse agonism of this compound on β-arrestin2 recruitment.

Gs and Gi/o Signaling

The effect of this compound on the Gs (stimulatory) and Gi/o (inhibitory) pathways, which modulate cyclic AMP (cAMP) levels, has not been as extensively characterized in publicly available literature. Further research is needed to create a complete signaling profile of this compound.

In Vivo Effects

Preclinical studies in animal models have demonstrated the physiological effects of this compound.

| Study Type | Animal Model | Effect | Outcome | Reference |

| Food Intake | Male Mice | Central administration of this compound | Reduced binge-like high-fat food intake | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Figure 3: General experimental workflow for the characterization of this compound.

Solid-Phase Peptide Synthesis (General Protocol)

While a specific, detailed protocol for this compound is not publicly available, it is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). A general procedure is outlined below.

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF (e.g., 20%).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent such as HCTU and a base like diisopropylethylamine (DIEA) in DMF. Monitor the reaction for completion (e.g., using a Kaiser test).

-

Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride can be performed.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-D-1-Nal-OH, and Fmoc-Lys(Boc)-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human ghrelin receptor (e.g., HEK293T or COS-7 cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., ¹²⁵I-ghrelin) and a range of concentrations of the unlabeled competitor, this compound.

-

Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay (Gq/11 Pathway)

This functional assay measures the inverse agonist effect of this compound on the constitutive activity of the Gq/11 pathway.

-

Cell Culture: Plate cells expressing the ghrelin receptor (e.g., HEK293T or COS-7) in a multi-well plate.

-

Labeling (if using radiolabeling): Label the cells with myo-[³H]inositol overnight to incorporate it into the cellular phosphoinositide pool.

-

Stimulation: Wash the cells and incubate them in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates) and varying concentrations of this compound.

-

Lysis: After the incubation period (e.g., 30-60 minutes), lyse the cells with an appropriate reagent (e.g., perchloric acid or a commercial lysis buffer).

-

Separation: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification:

-

Radiometric method: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

HTRF method: Alternatively, use a non-radioactive, homogeneous time-resolved fluorescence (HTRF) based assay kit that measures the accumulation of inositol monophosphate (IP1).

-

-

Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the this compound concentration. Determine the IC50 value for the reduction of basal inositol phosphate levels.

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of this compound to act as an inverse agonist for the recruitment of β-arrestin to the ghrelin receptor.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs encoding the ghrelin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Incubation: Incubate the cells with varying concentrations of this compound for a defined period.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the wells.

-

BRET Measurement: Immediately measure the luminescence emission at two different wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in the basal BRET ratio against the logarithm of the this compound concentration to determine the IC50 for the inverse agonist effect on β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the ghrelin receptor's constitutive activity. Its potent inverse agonism on the Gq/11 and β-arrestin signaling pathways makes it a lead compound for investigating the therapeutic potential of suppressing ghrelin receptor signaling in conditions such as obesity. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a resource for researchers in the field of metabolic diseases and GPCR pharmacology. Further studies are warranted to fully elucidate its signaling profile, particularly its effects on Gs and Gi/o pathways, and to explore its broader in vivo metabolic effects.

References

In-Depth Technical Guide: The Biological Activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic hexapeptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its closely related analogs, primarily focusing on its role as a potent growth hormone secretagogue. This document delves into the peptide's mechanism of action, summarizing key quantitative data on its efficacy and binding affinities. Detailed experimental protocols for the primary assays used to characterize this class of peptides are provided, along with visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

The peptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 belongs to the family of Growth Hormone-Releasing Peptides (GHRPs). These synthetic molecules have garnered significant interest for their potent ability to stimulate the release of growth hormone (GH) from the anterior pituitary gland. The peptide sequence specified is closely related to Growth Hormone-Releasing Peptide-1 (GHRP-1) and is structurally and functionally similar to the well-characterized GHRP-2 (also known as Pralmorelin or KP-102), which has the sequence D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2.[1][2] These peptides represent a class of molecules that act as agonists for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[3] Their mechanism of action is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH), and they often exhibit a synergistic effect on GH release when co-administered with GHRH.[4] This guide will focus on the known biological activities, quantitative data, and experimental methodologies associated with this class of peptides, with a specific emphasis on data relevant to Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its near analogs.

Mechanism of Action and Signaling Pathways

The primary biological activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its analogs is mediated through the activation of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[3]

Upon binding, the peptide induces a conformational change in the receptor, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical step for the fusion of GH-containing vesicles with the cell membrane and the subsequent release of growth hormone.[5][6]

In addition to the GHS-R1a-mediated pathway, some GHRPs have been shown to bind to the scavenger receptor CD36, which may mediate some of their other biological effects.[7]

Below is a diagram illustrating the primary signaling pathway.

Quantitative Biological Activity

The biological activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for closely related peptides, which are expected to have similar potencies.

Table 1: In Vitro Potency for Growth Hormone Release

| Peptide | Assay System | Parameter | Value | Reference |

| GHRP-2 (KP-102) | Ovine Pituitary Cells (Perifusion) | Potency vs. GHRP-6/GHRP-1 | ~10-fold more potent | [8][9] |

| GHRP-6 | Rat Primary Pituitary Cells | EC50 | 7 x 10-9 M | [10] |

| GHRP-2 (Pralmorelin) | Pediatric Patients (in vivo) | EC50 for GH release | 1.09 ± 0.59 ng/mL | [11] |

Table 2: Receptor Binding Affinity

| Peptide | Receptor | Assay Type | Parameter | Value | Reference |

| GHRP-2 | CD36 | Competition Binding | IC50 | 1.79 ± 0.47 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GHRPs.

Primary Rat Anterior Pituitary Cell Culture and GH Release Assay

This protocol describes the isolation and culture of primary rat anterior pituitary cells for the subsequent measurement of growth hormone release in response to secretagogues.

Protocol Steps:

-

Pituitary Gland Dissection: Anterior pituitary glands are aseptically removed from rats and placed in a sterile, ice-cold buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[12]

-

Tissue Dissociation: The glands are minced and then subjected to enzymatic digestion using a cocktail of enzymes such as trypsin and collagenase to dissociate the tissue into a single-cell suspension.[12]

-

Cell Culture: The dispersed cells are washed, counted, and plated in appropriate culture medium (e.g., DMEM with fetal bovine serum and antibiotics) in multi-well plates. Cells are typically allowed to adhere and recover for 48-72 hours.[13]

-

GH Release Assay:

-

The culture medium is replaced with a serum-free medium, and the cells are pre-incubated.

-

The cells are then incubated with various concentrations of the test peptide (e.g., Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2) for a specified time (e.g., 15-60 minutes).

-

The supernatant is collected, and the concentration of released GH is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[10]

-

Perifusion System for Dynamic Hormone Release Studies

A perifusion system allows for the continuous flow of medium over cultured cells or tissue fragments, enabling the study of the dynamics of hormone secretion in response to stimuli.

Protocol Steps:

-

Chamber Preparation: Dispersed pituitary cells are mixed with a cytodex bead slurry and placed in a perifusion chamber.[8][9]

-

System Equilibration: The chamber is integrated into the perifusion system, and a basal medium is pumped through at a constant rate (e.g., 0.2-1.0 mL/min) to establish a stable baseline of hormone secretion.[4]

-

Stimulation: The medium is switched to one containing the test peptide at a specific concentration for a defined period.

-

Fraction Collection: The effluent from the chamber is collected in fractions at regular intervals (e.g., every 2-5 minutes).

-

Hormone Quantification: The concentration of GH in each fraction is measured to generate a dynamic profile of hormone release.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Steps:

-

Cell Preparation: Cells endogenously expressing or transfected with the GHS-R1a are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.[14]

-

Assay: The plate is placed in a fluorescence plate reader. The test peptide is added to the wells, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

Conclusion

The synthetic hexapeptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its close analogs are potent growth hormone secretagogues that act via the GHS-R1a. Their mechanism of action, centered on the mobilization of intracellular calcium, is well-established. The quantitative data for related compounds suggest a high potency, making this class of peptides a continued area of interest for therapeutic and research applications. The experimental protocols provided in this guide offer a foundation for the further investigation and characterization of these and other novel GHRPs. This comprehensive overview is intended to be a valuable resource for scientists and professionals dedicated to advancing the understanding and application of these biologically active peptides.

References

- 1. Pralmorelin - Wikipedia [en.wikipedia.org]

- 2. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 5. Effects of growth hormone-releasing peptide-2 (GHRP-2) on membrane Ca2+ permeability in cultured ovine somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth hormone-releasing hexapeptide elevates intracellular calcium in rat somatotropes by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Automated Perifusion System for Modifying Cell Culture Conditions over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Pharmacokinetics and pharmacodynamics of growth hormone-releasing peptide-2: a phase I study in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Primary culture of rat pituitary cells in serum-free medium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencellonline.com [sciencellonline.com]

- 14. The positive inotropic and calcium-mobilizing effects of growth hormone-releasing peptides on rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

K-(D-1-Nal)-FwLL-NH2: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-(D-1-Nal)-FwLL-NH2 is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. The GHS-R1a is unique among G protein-coupled receptors (GPCRs) for its high degree of constitutive activity, meaning it signals in the absence of its endogenous ligand, ghrelin. This compound exerts its effects by attenuating this basal signaling. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presents quantitative data on its receptor affinity, details key experimental protocols for its study, and includes visualizations of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action

This compound functions by binding to the GHS-R1a and stabilizing it in an inactive conformation. This reduces the receptor's constitutive activity, thereby blocking the downstream signaling cascades that are otherwise tonically active. The primary pathways affected are the Gq and G13 signaling pathways.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the GHS-R1a has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Cell Line | Ki (nM) | Reference(s) |

| HEK293T | 31 | [1][2][3][4][5] |

| COS7 | 4.9 | [1][2][3][4][5] |

Downstream Signaling Pathways

The constitutive activity of GHS-R1a leads to the activation of Gq and G13 G proteins. This compound inhibits these pathways.

Gq Signaling Pathway

The Gq pathway is a canonical signaling cascade for many GPCRs. Its constitutive activation by GHS-R1a and subsequent inhibition by this compound involves the following steps:

-

Gq Activation: The constitutively active GHS-R1a catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3: Diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG: Remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

-

G13 Signaling Pathway

The G13 pathway is primarily involved in regulating the actin cytoskeleton through the activation of the small GTPase RhoA.

-

G13 Activation: The constitutively active GHS-R1a activates the G13 protein.

-

RhoGEF Activation: The activated Gα13 subunit interacts with and activates a Rho Guanine Nucleotide Exchange Factor (RhoGEF), such as LARG (Leukemia-Associated RhoGEF).

-

RhoA Activation: RhoGEF promotes the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.

-

ROCK Activation: Active RhoA then binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effects: ROCK phosphorylates numerous substrates, leading to changes in cell morphology, motility, and contraction.

Experimental Protocols

The study of this compound and its effects on GHS-R1a signaling involves several key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the GHS-R1a.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GHS-R1a (e.g., HEK293T or COS7).

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin) and varying concentrations of the unlabeled competitor, this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Turnover Assay

This assay measures the activity of the Gq pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

-

Cell Culture and Labeling: Culture GHS-R1a expressing cells and label them with [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.

-

Treatment: Treat the cells with this compound at various concentrations. To measure the inhibition of constitutive activity, no agonist is added.

-

IP Extraction: Lyse the cells and extract the soluble inositol phosphates.

-

Purification: Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

-

Data Analysis: A decrease in IP accumulation in the presence of this compound indicates inverse agonism at the Gq pathway.

RhoA Activation Assay (Pull-down)

This assay is used to measure the activation of RhoA, the key downstream effector of the G13 pathway.

Methodology:

-

Cell Culture and Treatment: Culture GHS-R1a expressing cells and treat with this compound.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down: Incubate the cell lysates with a protein domain that specifically binds to the active (GTP-bound) form of RhoA, such as the Rho-binding domain (RBD) of rhotekin, which is coupled to agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

-

Data Analysis: A decrease in the amount of active RhoA pulled down in the presence of this compound indicates inverse agonism at the G13 pathway.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the ghrelin receptor's constitutive activity. Its mechanism of action is centered on the inhibition of the Gq/PLC and G13/RhoA downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inverse agonist properties and its impact on these fundamental cellular signaling cascades. This information is crucial for researchers in the fields of endocrinology, metabolism, and drug development who are exploring the therapeutic potential of modulating the ghrelin system.

References

Methodological & Application

Preparation of K-(D-1-Nal)-FwLL-NH2 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of K-(D-1-Nal)-FwLL-NH2, a potent ghrelin receptor inverse agonist. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide includes detailed chemical and physical properties, solubility data, step-by-step protocols for reconstitution, and recommendations for storage. Additionally, a diagram of the relevant signaling pathway and an experimental workflow are provided to support experimental design.

Introduction to this compound

This compound is a synthetic peptide that acts as a high-affinity inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3][4][] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist inhibits the receptor's basal, constitutive activity. The ghrelin receptor exhibits such constitutive activity, and this compound has been shown to block GHSR1a-mediated signaling through the Gq and G13 pathways.[1][2][3][4] This property makes it a valuable tool for studying the physiological roles of constitutive ghrelin receptor signaling in processes such as appetite, metabolism, and hormone secretion.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Weight | 902.13 g/mol | [1][2][3] |

| Molecular Formula | C₅₁H₆₇N₉O₆ | [1][3] |

| CAS Number | 1394288-22-2 | [1][3] |

| Purity | >98% | [2] |

| Appearance | Lyophilized white powder | |

| Solubility | Soluble in water (up to 2 mg/mL) and DMSO. | [1][2][4] |

Stock Solution Preparation

Proper reconstitution of the lyophilized peptide is critical for its biological activity. The following section provides protocols for preparing stock solutions in either sterile water or DMSO. The choice of solvent may depend on the specific requirements of the downstream application.

Reconstitution Volume Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For convenience, the following table provides pre-calculated volumes for common stock concentrations and vial sizes.

| Mass of Peptide | Desired Stock Concentration | Volume of Solvent to Add (Water or DMSO) |

| 1 mg | 1 mM | 1.1085 mL |

| 1 mg | 5 mM | 221.7 µL |

| 1 mg | 10 mM | 110.8 µL |

| 5 mg | 1 mM | 5.5424 mL |

| 5 mg | 5 mM | 1.1085 mL |

| 5 mg | 10 mM | 554.2 µL |

| 10 mg | 1 mM | 11.0849 mL |

| 10 mg | 5 mM | 2.217 mL |

| 10 mg | 10 mM | 1.1085 mL |

Table based on data from GlpBio.[2]

Experimental Protocol: Reconstitution in Sterile Water

Some suppliers indicate that this compound is soluble in water up to 2 mg/mL (approximately 2.2 mM).[1][4] This is often preferred for cell-based assays where DMSO may have cytotoxic effects.

Materials:

-

Lyophilized this compound

-

Sterile, nuclease-free water

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[4]

Protocol:

-

Before opening, centrifuge the vial of lyophilized peptide at low speed for 1-2 minutes to ensure all the powder is at the bottom.

-

Carefully remove the cap.

-

Using a calibrated micropipette, add the calculated volume of sterile water to the vial.

-

Recap the vial and gently vortex for 10-15 seconds to mix.

-

Visually inspect the solution for any particulate matter.

-

If the peptide is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4] Gentle warming to 37°C can also aid dissolution.[2]

-

Once fully dissolved, the stock solution is ready for use or aliquoting for storage.

Experimental Protocol: Reconstitution in DMSO

DMSO is a common solvent for peptides and can often achieve higher concentrations than water.[2]

Materials:

-

Lyophilized this compound

-

Anhydrous, sterile-filtered DMSO

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Protocol:

-

Centrifuge the vial of lyophilized peptide at low speed for 1-2 minutes to collect the powder at the bottom.

-

Carefully open the vial in a chemical fume hood.

-

Add the calculated volume of DMSO to the vial.

-

Recap the vial and vortex for 30-60 seconds until the peptide is completely dissolved.

-

Visually confirm that the solution is clear and free of particulates.

-

The DMSO stock solution is now ready for use or storage. Note that for most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity.

Storage and Stability

To maintain the integrity and activity of the this compound stock solution, proper storage is imperative.

| Condition | Lyophilized Powder | Stock Solution |

| Short-term Storage | Room Temperature (weeks) | 4°C (days) |

| Long-term Storage | -20°C or -80°C | -20°C (up to 1 month)[2] or -80°C (up to 6 months)[2] |

Key Recommendations:

-

Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein binding tubes.[2]

-

Moisture: Before opening the vial of lyophilized powder, allow it to equilibrate to room temperature to prevent condensation of moisture.

-

Light: Protect from direct light.

Visualized Diagrams

Signaling Pathway of Ghrelin Receptor and Inhibition by this compound

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that exhibits constitutive activity. In its active state, it signals through Gαq and Gα13 proteins. This compound acts as an inverse agonist, binding to the receptor and preventing this basal signaling.

References

Application Notes and Protocols: K-(D-1-Nal)-FwLL-NH2 Competitive Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a potent and high-affinity inverse agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4][5] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, growth hormone secretion, and energy homeostasis.[2][6] this compound has been shown to block the Gq and G13-dependent signaling pathways mediated by the ghrelin receptor.[1][2][3][4] This document provides a detailed protocol for a competitive binding assay to characterize the interaction of this compound and other investigational compounds with the ghrelin receptor.

Competitive binding assays are fundamental in drug discovery for determining the affinity of a test compound for a specific receptor.[7] In this assay, a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) competes with an unlabeled test compound (the "competitor," such as this compound) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the competitor, the inhibitory constant (Ki) of the test compound can be determined.

Quantitative Data Summary

The binding affinity of this compound for the ghrelin receptor has been determined in different cell lines. The inhibitory constant (Ki) is a measure of the affinity of the compound for the receptor; a lower Ki value indicates a higher affinity.

| Compound | Cell Line | Ki (nM) |

| This compound | COS-7 | 4.9[1][2][3][4][5] |

| This compound | HEK293T | 31[1][2][3][4][5] |

Signaling Pathway

The ghrelin receptor (GHS-R1a) is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream signaling cascades. This compound specifically acts as an inverse agonist, blocking the Gq and G13-mediated pathways.

Figure 1: Ghrelin Receptor Signaling Pathways

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of this compound for the ghrelin receptor using a competitive binding assay with [¹²⁵I]-Ghrelin as the radioligand.

Materials and Reagents

-

Receptor Source: Cell membranes from HEK293 or COS-7 cells stably or transiently transfected with the human ghrelin receptor (GHS-R1a).[2][8][9]

-

Radioligand: [¹²⁵I]-Ghrelin (human)

-

Competitor: this compound

-

Non-specific Binding Control: Unlabeled Ghrelin

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

Filtration Plates: 96-well glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation Fluid

-

Microplate Scintillation Counter

Experimental Workflow

Figure 2: Experimental Workflow for Competitive Binding Assay

Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and Wash Buffer and store them at 4°C.

-

Reconstitute this compound and unlabeled ghrelin in an appropriate solvent (e.g., water with sonication for this compound) and prepare a serial dilution series.[5]

-

Dilute the [¹²⁵I]-Ghrelin stock in Assay Buffer to the desired final concentration (typically at or below its Kd, e.g., 0.01-0.05 nM).

-

-

Assay Setup:

-

The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.

-

Total Binding: Add Assay Buffer, [¹²⁵I]-Ghrelin, and vehicle control.

-

Non-specific Binding (NSB): Add Assay Buffer, [¹²⁵I]-Ghrelin, and a high concentration of unlabeled ghrelin (e.g., 1 µM).

-

Competition: Add Assay Buffer, [¹²⁵I]-Ghrelin, and varying concentrations of this compound (or other test compounds), typically ranging from 10⁻¹² M to 10⁻⁶ M.[2]

-

Each condition should be performed in triplicate.

-

-

Initiation of Reaction:

-

Add the diluted cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[10]

-

-

Incubation:

-

Incubate the plate for 60 minutes at 27°C with gentle agitation.[4] The incubation time and temperature should be optimized to ensure that the binding has reached equilibrium.

-

-

Termination of Reaction and Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times (e.g., 4-9 times) with ice-cold Wash Buffer to remove any unbound radioligand.[4]

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The data should form a sigmoidal curve.

-

-

Determine IC₅₀:

-

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the competitor that displaces 50% of the specifically bound radioligand. This can be determined by non-linear regression analysis of the competition curve.

-

-

Calculate Ki:

-

The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This application note provides a comprehensive protocol for conducting a competitive binding assay to determine the affinity of this compound and other compounds for the ghrelin receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of novel ligands and for advancing drug development efforts targeting the ghrelin receptor system.

References

- 1. phoenixbiotech.net [phoenixbiotech.net]

- 2. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. REGULATION OF GHRELIN STRUCTURE AND MEMBRANE BINDING BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for K-(D-1-Nal)-FwLL-NH2 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a potent synthetic peptide that acts as a high-affinity inverse agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By binding to GHSR, it effectively blocks the receptor's constitutive activity and ghrelin-mediated signaling. This inhibitory action on the ghrelin pathway makes this compound a valuable research tool for investigating the physiological roles of ghrelin signaling in appetite, metabolism, and other biological processes. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data presentation and visualization of the relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR). GHSR exhibits high constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This compound acts as an inverse agonist, reducing this basal signaling. It primarily blocks GHSR-mediated activation of Gαq and Gα13 signaling pathways.

The signaling cascade initiated by GHSR activation is multifaceted. Upon ghrelin binding, or through its constitutive activity, GHSR activates several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activation leads to the stimulation of RhoA, a small GTPase involved in regulating the actin cytoskeleton and other cellular processes. This compound's inverse agonism suppresses these downstream signaling events.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Ki | COS-7 | 4.9 nM | [1][2] |

| Ki | HEK293T | 31 nM | [1][2] |

Table 2: In Vivo Administration Protocols and Effects of this compound in Mice

| Administration Route | Mouse Model | Dosage | Vehicle | Frequency | Observed Effects |

| Intracerebroventricular (i.c.v.) | C57BL/6J | 1 nmol | Artificial Cerebrospinal Fluid (aCSF) | Single dose | Reduced high-fat food intake in a binge-like eating protocol.[1] |

| Intravenous (i.v.) (for blocking) | Prostate tumor xenograft mice | Not specified | Not specified | Single dose prior to radiotracer | Partially blocked the uptake of a radiolabeled ghrelin receptor inverse agonist in the stomach and thyroid.[3] |

Note: Specific dosages for systemic administration (e.g., intraperitoneal or subcutaneous) and their effects on food intake and body weight are not yet well-documented in publicly available literature. The provided data is based on central administration and use as a blocking agent.

Experimental Protocols

Protocol 1: Central Administration via Intracerebroventricular (i.c.v.) Injection

This protocol is adapted from studies investigating the central effects of peptides on feeding behavior.

1. Materials:

-

This compound peptide

-

Artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Stereotaxic apparatus for mice

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Cannula implantation supplies (if for chronic administration)

2. Animal Preparation:

-

Acclimatize male C57BL/6J mice (8-10 weeks old) to individual housing and handling for at least one week prior to surgery.

-

For acute injections, anesthetize the mouse and place it in the stereotaxic frame.

-

For chronic studies, surgically implant a guide cannula aimed at the lateral ventricle. Allow for a recovery period of at least one week.

3. Preparation of this compound Solution:

-

Dissolve this compound in aCSF to the desired concentration (e.g., 1 nmol/µL).

-

Ensure the solution is clear and free of precipitates. Store on ice until use.

4. i.c.v. Injection Procedure:

-

For acute injections, drill a small hole in the skull at the coordinates for the lateral ventricle (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).

-

Slowly lower the injection needle to the target depth.

-

Infuse 1 µL of the this compound solution over 1 minute.

-

Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

-

For chronic infusions via an implanted cannula, connect the infusion pump to the internal cannula and infuse the desired volume.

5. Post-Procedure Monitoring:

-

Monitor the animal for recovery from anesthesia.

-

Measure food intake and body weight at predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection).

-

A control group receiving vehicle (aCSF) injection should be included in the experimental design.

Protocol 2: Systemic Administration (Example: Intraperitoneal - i.p. Injection)

While specific data for systemic administration of this compound is limited, this protocol provides a general framework. Dose-response studies are recommended to determine the optimal dosage for the desired effect.

1. Materials:

-

This compound peptide

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Insulin syringes (or similar) with a 27-30 gauge needle

2. Animal Preparation:

-

Acclimatize mice to individual housing and handling for at least one week.

-

Record baseline body weight and food intake for several days before the start of the experiment.

3. Preparation of this compound Solution:

-

Dissolve this compound in sterile saline to the desired concentration. The solubility in water is up to 2 mg/mL.

-

Vortex or gently agitate to ensure complete dissolution.

4. i.p. Injection Procedure:

-

Gently restrain the mouse.

-

Lift the mouse by the scruff of the neck to expose the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the desired volume of the this compound solution (typically 5-10 mL/kg body weight).

5. Post-Procedure Monitoring:

-

Return the mouse to its home cage.

-

Monitor for any adverse reactions.

-

Measure food intake and body weight at regular intervals.

-

Include a vehicle-injected control group in the experimental design.

Logical Relationships and Considerations

Key Considerations:

-

Solubility and Stability: this compound is soluble in water. Prepare fresh solutions for each experiment to ensure stability and potency.

-

Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the specific mouse model and desired biological effect.

-

Route of Administration: The choice between central and systemic administration will depend on the research question. Central administration targets the central nervous system directly, while systemic administration will have broader effects and its ability to cross the blood-brain barrier should be considered.

-

Controls: Always include appropriate vehicle control groups to ensure that the observed effects are due to the compound and not the injection procedure or vehicle.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in in vivo mouse studies. Adherence to these guidelines will facilitate the generation of robust and reproducible data.

References

K-(D-1-Nal)-FwLL-NH2: A Potent Tool for Interrogating Gq/13 Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3][4][5] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[6] This constitutive activity is particularly relevant in the context of Gq and G13 signaling pathways. This compound has been demonstrated to effectively block this basal signaling, making it an invaluable tool for studying the physiological and pathological roles of Gq/13-mediated pathways.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate Gq/13 signaling.

Data Presentation

The inhibitory potency of this compound on the ghrelin receptor has been quantified in various cell-based assays. The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity of this compound for the Ghrelin Receptor (GHSR1a)

| Cell Line | Ki (nM) | Reference |

| COS-7 | 4.9 | [1][2][3][4][5] |

| HEK293T | 31 | [1][2][3][4][5] |

Table 2: Functional Inhibition of Gq and G13 Signaling by this compound in HEK293T cells expressing GHSR1a

| Signaling Pathway | Assay | EC50 (nM) | Emax (% of basal activity) | Reference |

| Gq/11 | Inositol Phosphate (IP1) Accumulation | 1.5 ± 0.5 | 100% inhibition | [7] |

| G13 | Gα13 Activation (BRET-based) | 2.5 ± 1.1 | 100% inhibition | [7] |

EC50 values represent the concentration of the compound that produces 50% of its maximal inhibitory effect. Emax represents the maximum inhibition of the basal (constitutive) signaling activity of the receptor.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on Gq and G13 signaling pathways.

Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for Gq Signaling

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, and is a robust method to quantify the inverse agonist activity of this compound. This protocol is adapted from methodologies described for ghrelin receptor signaling.[7][8]

Materials:

-

HEK293T cells stably or transiently expressing the human ghrelin receptor (GHSR1a).

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Assay buffer: Krebs-HEPES buffer (e.g., 10 mM HEPES, 146 mM NaCl, 4.2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, pH 7.4).

-

LiCl solution (e.g., 500 mM in water).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

IP-One HTRF® assay kit (Cisbio) or equivalent.

-

White, solid-bottom 96- or 384-well plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding:

-

One day before the assay, seed the GHSR1a-expressing HEK293T cells into white 96- or 384-well plates at a density of 40,000 to 80,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 1 pM to 10 µM.

-

Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).

-

-

Assay Performance:

-

On the day of the assay, remove the culture medium from the wells.

-

Add 50 µL of assay buffer containing LiCl (final concentration of 50 mM) to each well. LiCl is used to inhibit the degradation of IP1.

-

Add 25 µL of the this compound serial dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 1 to 2 hours.

-

-

IP1 Detection (using IP-One HTRF® kit):

-

Following the manufacturer's instructions, add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve with variable slope to determine the EC50 and Emax values for the inhibition of basal IP1 accumulation.

-

Protocol 2: RhoA Activation Assay for G13 Signaling

Activation of G13 leads to the activation of the small GTPase RhoA. This protocol describes a pull-down assay to specifically measure the levels of active, GTP-bound RhoA, thereby assessing the inhibitory effect of this compound on the constitutive G13 signaling of the ghrelin receptor. This is based on general RhoA activation assay protocols.[5][9][10][11]

Materials:

-

HEK293T cells expressing GHSR1a.

-

Cell culture medium.

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors).

-

RhoA Activation Assay Biochem Kit™ (e.g., from Cytoskeleton, Inc.) or similar, containing Rhotekin-RBD beads.

-

This compound stock solution.

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

Anti-RhoA antibody.

-

SDS-PAGE and Western blotting reagents and equipment.

Procedure:

-

Cell Culture and Treatment:

-

Culture GHSR1a-expressing HEK293T cells in 10 cm dishes until they reach 80-90% confluency.

-

Serum-starve the cells for 2-4 hours before treatment.

-

Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis:

-

Place the dishes on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding 500 µL of ice-cold Lysis/Wash Buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation of Active RhoA:

-

Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 20 µL) to determine the total RhoA levels.

-

Add an appropriate amount of Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) to each lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three times with 500 µL of Lysis/Wash Buffer, pelleting the beads by centrifugation after each wash.

-

-

Western Blotting:

-

After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Also, run the reserved total cell lysate to quantify total RhoA expression.

-

-

Data Analysis:

-

Quantify the band intensities for the pulled-down active RhoA and the total RhoA using densitometry.

-

Normalize the active RhoA signal to the total RhoA signal for each condition.

-

Plot the normalized active RhoA levels against the concentration of this compound to determine the extent of inhibition.

-

Conclusion

This compound is a potent and specific tool for the study of ghrelin receptor-mediated Gq and G13 signaling. Its ability to act as an inverse agonist allows for the investigation of the physiological consequences of the constitutive activity of the ghrelin receptor. The protocols provided herein offer robust methods for quantifying the inhibitory effects of this compound on these key signaling pathways, making it a valuable asset for researchers in academia and the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Frontiers | LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling [frontiersin.org]

- 8. Modulation of the constitutive activity of the ghrelin receptor by use of pharmacological tools and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. biocat.com [biocat.com]

Troubleshooting & Optimization

Optimizing K-(D-1-Nal)-FwLL-NH2 incubation time for assays

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for assays involving the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a high-affinity and potent synthetic peptide that acts as an inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2] It is commonly used in research to study the physiological roles of the ghrelin system.

Q2: What is the mechanism of action for this compound? A2: The ghrelin receptor exhibits a high level of constitutive activity (basal signaling in the absence of a ligand). This compound functions as an inverse agonist by binding to the receptor and inhibiting this basal activity. Specifically, it blocks the Gq- and G13-dependent signaling pathways that are constitutively activated by the ghrelin receptor.[1][3][][5]

Q3: What are the key binding affinity and storage parameters for this peptide? A3: The binding affinity (Ki) varies by cell line. It is crucial to properly store the peptide to ensure its stability and activity. Lyophilized peptide should be stored at -20°C, while solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5][6]

Data Summary: this compound Properties

| Parameter | Value | Cell Line |

| Ki | 4.9 nM | COS7 |

| Ki | 31 nM | HEK293T |

| Solubility | Up to 2 mg/mL in water; also soluble in DMSO | N/A |

| Storage (Lyophilized) | -20°C | N/A |

| Storage (In Solution) | -20°C for up to 1 month; -80°C for up to 6 months[5] | N/A |

Q4: How do I prepare a stock solution? A4: To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer appropriate for your assay. If solubility is an issue, DMSO can be used.[5] For hydrophobic peptides, gentle warming to 37°C or sonication can aid dissolution.[5] Always refer to the manufacturer's specific instructions on the product data sheet.

Optimizing Incubation Time: A Guide

The optimal incubation time is critical for achieving reproducible and meaningful results. It is highly dependent on the assay type (e.g., cell-based functional assay, binding assay), cell type, temperature, and peptide concentration. A time-course experiment is the most effective method to determine this.

Caption: Workflow for determining optimal peptide incubation time.

Experimental Protocol: Time-Course Analysis

This protocol provides a general framework for a cell-based functional assay. It should be adapted based on your specific cell line and assay readout.

-

Cell Seeding: Seed your cells (e.g., HEK293T or COS7) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Culture overnight to allow for attachment.[7]

-

Peptide Preparation: Prepare a series of dilutions of this compound in your assay buffer. Include a vehicle control (buffer only).

-

Incubation: Replace the cell culture medium with the prepared peptide dilutions.

-

Time Points: Incubate the plates for a range of durations (e.g., 30 minutes, 1 hour, 2, 4, 8, 12, and 24 hours) at 37°C. The specific time points should be chosen based on the expected kinetics of the biological response.

-

Signal Detection: At the end of each incubation period, stop the reaction and process the plate according to your assay protocol (e.g., cell lysis, addition of detection reagents).

-

Data Acquisition: Read the plate using a suitable plate reader at the appropriate wavelength.

-

Analysis: Plot the assay signal as a function of time for each peptide concentration. The optimal incubation time is typically the point at which the inverse agonistic effect reaches a stable maximum.

Data Recording Template

| Time Point | Vehicle Control Signal | [Peptide] 1 nM Signal | [Peptide] 10 nM Signal | [Peptide] 100 nM Signal |

| 0.5 hr | ||||

| 1 hr | ||||

| 2 hr | ||||

| 4 hr | ||||

| 8 hr | ||||

| 24 hr |

Troubleshooting Guide

Encountering issues? This guide addresses common problems in peptide-based assays.

Caption: A logical guide for troubleshooting common assay issues.

Q5: My assay shows no or very low signal. What should I do? A5:

-

Verify Peptide Integrity: Improper storage at temperatures above -20°C or repeated freeze-thaw cycles can lead to peptide degradation.[6] Ensure your stock solutions were prepared correctly and that the net peptide content was considered in concentration calculations.[6][8]

-

Check Reagents and Equipment: Ensure all assay buffers and detection reagents are within their expiry date and were stored correctly.[9] Verify that the plate reader is set to the correct wavelength for your assay's endpoint.[10]

-

Confirm Cell Health: Ensure cells are healthy and responsive. The expression of the ghrelin receptor can vary with cell passage number.

Q6: I'm observing high background noise in my assay. How can I reduce it? A6:

-

Buffer Compatibility: Some buffer components can interfere with assay chemistries.[10] Run a control with just the buffer to check for interference.

-

Optimize Washing Steps: If your protocol involves washing steps, ensure they are sufficient to remove unbound peptide without dislodging cells.

-

Reduce Incubation Time: Excessively long incubation times can sometimes lead to non-specific binding or cell death, increasing background. Refer to your time-course experiment to see if a shorter duration provides a better signal-to-noise ratio.

Q7: My results are inconsistent between wells and experiments. What is the cause? A7:

-

Pipetting and Mixing: Inconsistent pipetting is a major source of variability.[9] Ensure pipettes are calibrated and that all reagents are thoroughly mixed in the wells. Avoid introducing bubbles, which can interfere with optical readings.[9]

-

Peptide Solubility: Poor peptide solubility can lead to precipitation and variable concentrations in your assay wells.[6] Visually inspect solutions for any precipitate before use.

-

Environmental Factors: Ensure uniform temperature across the incubation plate, as temperature gradients can affect enzyme kinetics and cellular responses.[9]

Signaling Pathway

This compound acts by binding to the ghrelin receptor (GHSR) and preventing its constitutive, ligand-independent signaling through G-protein pathways Gq and G13.

Caption: Inverse agonism of this compound on GHSR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 5. glpbio.com [glpbio.com]

- 6. genscript.com [genscript.com]

- 7. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedgrid.com [biomedgrid.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. go.zageno.com [go.zageno.com]

Technical Support Center: Enhancing the In Vivo Efficacy of K-(D-1-Nal)-FwLL-NH2